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Compound of Interest

Compound Name: APX879

Cat. No.: B15602798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of APX879, a

novel analog of the immunosuppressant FK506. APX879 has been engineered to exhibit

reduced immunosuppressive activity while retaining potent, broad-spectrum antifungal

properties. This document details the molecular interactions, quantitative biophysical data, and

experimental methodologies that underpin its mechanism of action and selective targeting of

fungal pathogens.

Core Concept: Selective Inhibition of Fungal
Calcineurin
APX879 is a derivative of FK506, modified at the C22 position with an acetohydrazine moiety.

[1][2] This modification is central to its reduced immunosuppressive effect. Like FK506,

APX879 exerts its antifungal and immunosuppressive effects by forming a complex with the

FK506-binding protein 12 (FKBP12). This drug-protein complex then binds to and inhibits

calcineurin, a crucial serine/threonine phosphatase.[1][3] In humans, calcineurin inhibition

blocks T-cell activation, leading to immunosuppression.[1][4] In fungi, it disrupts essential

virulence pathways.[3][5]

The selectivity of APX879 arises from a key structural difference between human and fungal

FKBP12. A critical residue at position 88, which is a histidine (His88) in human FKBP12, is a

phenylalanine (Phe88) in the FKBP12 of many fungal pathogens, including Aspergillus
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fumigatus.[1][3] The acetohydrazine group of APX879 is hypothesized to introduce a steric

clash with the human FKBP12 His88 residue, leading to a less favorable binding interaction

compared to its interaction with the fungal Phe88.[1][2][3] This differential binding is the basis

for APX879's enhanced fungal selectivity and reduced immunosuppressive profile.[3][4]

Quantitative Data Summary
The following tables summarize the key quantitative data from structural and biophysical

studies of APX879 complexes.

Table 1: Crystallographic Data for APX879-FKBP12 Complexes

Complex PDB ID Resolution (Å) Space Group Reference

hFKBP12-

APX879
6VCU 1.7 P2₁2₁2₁ [1]

AfFKBP12-

APX879
6VCT 1.6 P2₁2₁2₁ [1]

McFKBP12-

APX879
6VCS 1.9 P2₁ [1]

hFKBP12: Homo sapiens FKBP12; AfFKBP12: Aspergillus fumigatus FKBP12; McFKBP12:

Mucor circinelloides FKBP12.

Table 2: Binding Affinity of APX879 and FK506 to FKBP12 Proteins
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Ligand Protein
Binding
Affinity (Kd,
nM)

Fold
Difference (vs.
FK506)

Reference

FK506 hFKBP12 2 - 5 - [1]

APX879 hFKBP12 120 - 450
40- to 100-fold

less tight
[1]

FK506 Fungal FKBP12 2 - 5 - [1]

APX879 Fungal FKBP12 120 - 450
40- to 100-fold

less tight
[1]

Table 3: In Vitro Immunosuppressive and Antifungal Activity
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Compound Activity Metric Value
Fold
Difference (vs.
FK506)

Reference

FK506

IL-2 IC50

(immunosuppres

sion)

0.19 nM - [6]

APX879

IL-2 IC50

(immunosuppres

sion)

13.48 nM 71-fold reduced [3][6]

FK506
MIC against C.

neoformans
0.05 µg/mL - [6]

APX879
MIC against C.

neoformans
1 µg/mL [6]

APX879

MIC against A.

fumigatus and C.

neoformans

0.5 to 1 µg/ml [1]

APX879

MIC against

Mucor

circinelloides

2 to 4 µg/ml [1]

APX879
MIC against

Candida albicans
8 µg/ml [1]

Signaling Pathway and Mechanism of Action
The mechanism of action of APX879 involves the interception of the calcineurin signaling

pathway. The following diagram illustrates this process.
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Caption: Signaling pathway of APX879-mediated calcineurin inhibition.

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The

following sections outline the key experimental protocols used in the structural and biophysical

characterization of APX879 complexes.

High-resolution crystal structures of APX879 in complex with human, A. fumigatus, and M.

circinelloides FKBP12 were obtained to elucidate the molecular basis of its differential binding.

[1]

Protocol:

Protein Expression and Purification: FKBP12 proteins were expressed in E. coli and purified

using affinity and size-exclusion chromatography.
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Crystallization: The purified FKBP12 proteins were co-crystallized with APX879. Crystals of

the A. fumigatus complex were grown using a matrix screen based on PACT condition E9

(0.1 M HEPES/NaOH, pH 7.4, 0.2 M potassium/sodium tartrate, 22.27% w/v PEG 3,350).[7]

Data Collection: X-ray diffraction data were collected at a synchrotron source.[7]

Structure Determination and Refinement: The structures were solved by molecular

replacement and refined to high resolution.[1]

The following diagram illustrates the general workflow for X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and
Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and
Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]

4. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity
Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]

5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

6. researchgate.net [researchgate.net]

7. Harnessing calcineurin-FK506-FKBP12 crystal structures from invasive fungal pathogens
to develop antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide on the Structural Biology of
APX879 Complexes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15602798#structural-biology-of-apx879-complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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